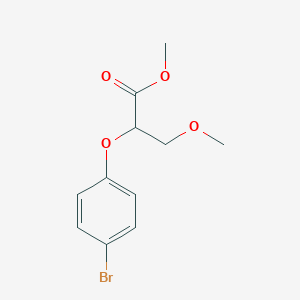
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is an organic compound with a complex structure that includes a bromophenyl group, a methoxy group, and a propanoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester typically involves the reaction of 4-bromophenol with 3-methoxypropanoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and ester groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxyacetic acid: Similar structure but lacks the methoxy and ester groups.
2-(4-Bromophenoxy)ethanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is unique due to the presence of both the methoxy and ester groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility and facilitate its interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 2-(4-bromophenoxy)-3-methoxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-10(11(13)15-2)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
HIVDYKZQIRSLRV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)OC)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
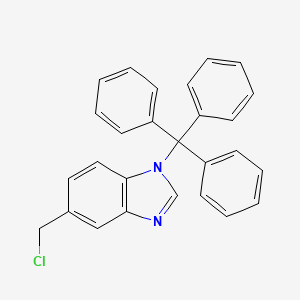
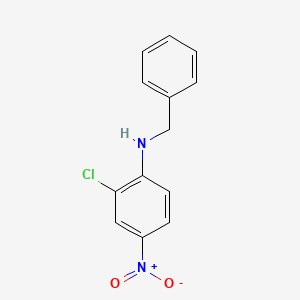


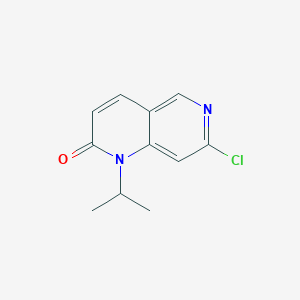
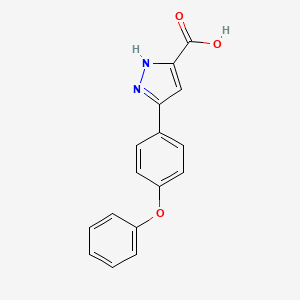
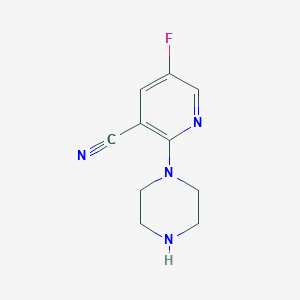
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)


